5-Bromo-1-(4-methoxyphenyl)pyridin-2-one
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Description
5-Bromo-1-(4-methoxyphenyl)pyridin-2-one (5-BrMPP) is a heterocyclic compound that is used in many scientific research applications. It has many advantages over other compounds due to its high reactivity and low toxicity. 5-BrMPP is a versatile compound that is used in many different areas of research, including organic synthesis, drug synthesis, and biochemistry.
Scientific Research Applications
Antiviral Activity
The study of substituted pyrimidines, which share structural motifs with pyridin-2-one derivatives, has revealed potential antiviral applications. Specifically, derivatives of 2,4-diaminopyrimidines substituted with bromine have demonstrated marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Catalysis and Organic Synthesis
Compounds containing bromo and methoxyphenyl groups have been utilized in catalysis and the synthesis of heterocycles. A notable example is the development of a catalytic system for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, demonstrating the role of these compounds in facilitating complex organic transformations (Verma et al., 2016).
Material Science
The study of brominated pyridine derivatives has extended into material science, particularly in the development of novel pyridine-based derivatives for applications such as corrosion inhibitors for mild steel. This highlights the potential of these compounds in protecting materials against degradation (Chaitra et al., 2016).
Pharmaceutical Research
Brominated and methoxyphenyl-substituted compounds have been explored for their pharmaceutical applications, including the development of antiproliferative agents targeting cancer cells. Such studies underscore the potential of these compounds in medicinal chemistry and drug development (Ananda et al., 2017).
Spectroscopy and Theoretical Studies
The spectroscopic characterization and theoretical studies of bromo- and trifluoromethyl-substituted pyridines, such as density functional theory (DFT) analyses, have provided insights into their molecular properties, including their non-linear optical (NLO) properties. These studies are foundational for the application of these compounds in various fields, including optical materials and sensors (Vural & Kara, 2017).
properties
IUPAC Name |
5-bromo-1-(4-methoxyphenyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKACDDOQHEUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one |
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